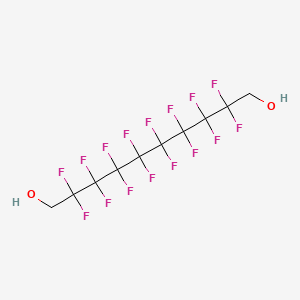

1H,1H,10H,10H-Perfluorodecane-1,10-diol

Overview

Description

Mechanism of Action

Target of Action

1H,1H,10H,10H-Perfluorodecane-1,10-diol is a highly fluorinated decanediol It’s known that the compound forms a molecular orientation and multilayer at the hexane/water interface .

Mode of Action

The compound interacts with its targets by forming a molecular orientation and multilayer at the hexane/water interface . This interaction results in changes in the interfacial tension of the hexane solution of this compound against water .

Biochemical Pathways

The compound’s ability to form a molecular orientation and multilayer at the hexane/water interface suggests it may influence processes at the interface of hydrophobic and hydrophilic environments .

Result of Action

It’s known that the compound can be used in the preparation of diverse bromo (ester) (macro)initiators, required for the preparation of fluorinated pentablock as well as amphiphilic triblock copolymers with a central polyether segment .

Action Environment

Given the compound’s interaction at the hexane/water interface, it’s likely that the presence and properties of these two solvents could influence its action .

Biochemical Analysis

Biochemical Properties

1H,1H,10H,10H-Perfluorodecane-1,10-diol plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain esterases and lipases, which can catalyze the hydrolysis of ester bonds in the presence of this compound. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity and stability of the enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for understanding the potential long-term impacts of the compound in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as liver and kidney damage. Threshold effects have been observed, where the compound’s impact becomes significant only above certain concentration levels. These findings highlight the importance of dosage considerations in the application of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic pathways. Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. These distribution patterns are important for understanding the compound’s effects at the cellular and tissue levels .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

The synthesis of 1H,1H,10H,10H-Perfluorodecane-1,10-diol typically involves a two-step process:

Fluorination Reaction: The hydrogen atoms in decane-1,10-diol are replaced with fluorine atoms through a fluorination reaction, resulting in the formation of perfluorodecane-1,10-diol.

Substitution Reaction: The perfluorinated decane undergoes a substitution reaction to introduce the hydroxyl groups at the 1 and 10 positions, yielding this compound.

Industrial production methods often involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

1H,1H,10H,10H-Perfluorodecane-1,10-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form perfluorinated alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H,1H,10H,10H-Perfluorodecane-1,10-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

1H,1H,10H,10H-Perfluorodecane-1,10-diol can be compared with other similar compounds such as:

1H,1H,2H,2H-Perfluorodecane-1,2-diol: This compound has hydroxyl groups at the 1 and 2 positions, making it less hydrophobic compared to this compound.

1H,1H,8H,8H-Perfluorooctane-1,8-diol: This compound has a shorter perfluorinated chain, resulting in different physical and chemical properties.

1H,1H,10H,10H-Perfluoro-3,6-dioxaoctane-1,8-diol: This compound contains additional oxygen atoms in the backbone, affecting its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its long perfluorinated chain and terminal hydroxyl groups, which provide a combination of hydrophobicity and reactivity that is valuable in various applications .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F16O2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28/h27-28H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKCTPBWPZPFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HOCH2C8F16CH2OH, C10H6F16O2 | |

| Record name | 1,10-Decanediol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369896 | |

| Record name | 1H,1H,10H,10H-Perfluorodecane-1,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-96-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,10H,10H-Perfluorodecane-1,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of FC10diol influence its behavior at the hexane/water interface compared to 1H,1H,2H,2H-perfluorodecanol (TFC10OH)?

A1: FC10diol, possessing two terminal hydroxyl groups, exhibits a distinct orientation at the hexane/water interface compared to TFC10OH, which has only one hydroxyl group. Research indicates that FC10diol molecules predominantly lie parallel to the interface due to the interaction of both hydroxyl groups with the water phase. [, ] This parallel orientation leads to the formation of densely packed condensed monolayers, which can further transition into multilayers through spontaneous piling of these monolayers. [] In contrast, TFC10OH molecules primarily orient perpendicular to the interface, resulting in different packing and film properties. []

Q2: What unique multilayer formation behavior is observed with FC10diol at the hexane/water interface?

A2: Unlike many surfactants that form multilayers through stepwise addition of individual molecules, FC10diol displays a unique spontaneous piling mechanism. After forming a densely packed, parallel-oriented monolayer at the hexane/water interface, FC10diol molecules spontaneously arrange themselves into multilayers. [] This behavior is attributed to the strong intermolecular interactions between the fluorocarbon chains and the hydrogen bonding between the hydroxyl groups of adjacent molecules. []

Q3: How does the presence of a second hydroxyl group in FC10diol affect its adsorption behavior compared to TFC10OH?

A3: The presence of two hydroxyl groups in FC10diol significantly influences its adsorption behavior. Studies on the temperature dependence of adsorption at the hexane/water interface show that FC10diol's adsorption is entropically driven. [] This suggests that the two hydroxyl groups of FC10diol, while interacting with water molecules at the interface, experience a less ordered state compared to the bulk solution. This is in contrast to TFC10OH, where the single hydroxyl group leads to a more ordered arrangement at the interface. []

Q4: Has FC10diol shown any estrogenic activity in vivo, and if so, how does this activity compare to in vitro predictions?

A4: Yes, in vivo studies using fathead minnows (Pimephales promelas) have confirmed the estrogenic activity of FC10diol. [] Exposing the fish to FC10diol led to increased expression of vitellogenin and estrogen receptor alpha transcripts, alongside a decrease in insulin-like growth factor and apolipoprotein eb expression. [] These findings are consistent with previous in vitro screening results, indicating that FC10diol acts as an estrogen receptor agonist. [] The study also revealed that the in vivo potency of FC10diol, when adjusted for bioconcentration differences, aligns with the potency determined through in vitro methods. []

Q5: What are the environmental concerns regarding FC10diol and similar Per- and Polyfluoroalkyl Substances (PFAS)?

A5: FC10diol belongs to the PFAS group, many of which are considered potential endocrine disruptors. [, ] This concern arises from their ability to activate estrogen receptors, potentially interfering with hormonal systems in various organisms, including fish. [, ] While the uterotrophic assay in rats did not show FC10diol to have a direct impact on uterine weight, it did significantly upregulate the expression of multiple genes, including those involved in the paxillin pathway. [] This pathway is linked to the SHP-2 tumor suppressor gene, raising concerns about potential carcinogenic effects of PFAS exposure. [] Further research is crucial to understand the long-term ecological and health impacts of FC10diol and similar PFAS compounds.

Q6: What is known about the developmental toxicity of FC10diol?

A6: Research on Xenopus laevis embryos revealed that FC10diol exhibits significant developmental toxicity. [] Exposures to concentrations as low as 1.25 mg/L caused 100% malformation in surviving embryos, with developmental stage being the most sensitive endpoint. [] This highlights the potential risks posed by FC10diol to developing organisms, emphasizing the need for further investigation into its environmental fate and potential mitigation strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2'-(3-Carboxy-acryloylamino)-biphenyl-2-ylcarbamoyl]-acrylic acid](/img/structure/B1223773.png)

![3-[2-(4-Aminoanilino)-4-thiazolyl]-1-benzopyran-2-one](/img/structure/B1223774.png)

![2-[2-[2-(4-Chlorophenyl)-2-oxoethoxy]phenyl]isoindole-1,3-dione](/img/structure/B1223775.png)

![3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA](/img/structure/B1223778.png)

![1-ethyl-2-[3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinolinium](/img/structure/B1223780.png)

![N-[4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]acetamide](/img/structure/B1223782.png)

![N-[2-[(2-methylphenyl)methylthio]ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1223788.png)

![N-[(3,5-dimethoxyphenyl)methyl]-1-(2,3,4-trimethoxyphenyl)methanamine](/img/structure/B1223789.png)

![3,4-dimethoxy-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1223791.png)

![6-[[(2-chlorophenyl)methyl-methylamino]methyl]-N2-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1223793.png)

![3-[5-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-1,3,4-oxadiazol-2-yl]-1-benzopyran-2-one](/img/structure/B1223795.png)